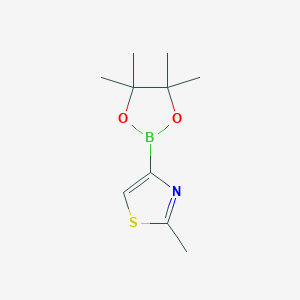![molecular formula C13H15BF4O2 B6168991 2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-71-6](/img/no-structure.png)
2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . It involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Synthesis Analysis
The synthesis of difluoromethylated compounds often involves metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . An example of a synthetic photocatalyzed methodology for the cyanodifluoromethylation of alkenes has been developed .Molecular Structure Analysis
The molecular structures and electronic properties of difluoromethylated compounds can be systematically characterized through theoretical calculations conducted at the DFT/PBE0-D3BJ/def2-TZVP level .Chemical Reactions Analysis
Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary. For example, the difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .Wirkmechanismus
Target of Action
The primary target of this compound, also known as Inavolisib , is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K alpha plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
Inavolisib is a highly selective inhibitor and degrader of mutant PI3K alpha . It interacts with its target by binding to the kinase domain of PI3K alpha, thereby inhibiting its activity . This results in the suppression of the PI3K signaling pathway, which is often upregulated in various types of cancers .
Biochemical Pathways
The inhibition of PI3K alpha by Inavolisib affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition leads to the suppression of tumor growth and enhances the sensitivity of cancer cells to other antineoplastic agents .
Pharmacokinetics
The pharmacokinetic properties of Inavolisib are currently under investigation . It’s known that the compound is administered orally .
Result of Action
The molecular and cellular effects of Inavolisib’s action primarily involve the suppression of tumor growth . By inhibiting the PI3K alpha and subsequently the PI3K/AKT/mTOR signaling pathway, Inavolisib can induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of Inavolisib can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, genetic factors such as specific mutations in the PI3K alpha, and the tumor microenvironment . .
Zukünftige Richtungen
The field of difluoromethylation is rapidly advancing, with new methods and reagents being developed. These advances have the potential to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,5-difluoro-4-(difluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to yield the final product.", "Starting Materials": [ "2,5-difluoro-4-(difluoromethyl)iodobenzene", "bis(pinacolato)diboron", "palladium catalyst", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "base" ], "Reaction": [ "Step 1: 2,5-difluoro-4-(difluoromethyl)iodobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to yield the final product." ] } | |
CAS-Nummer |
1628442-71-6 |
Produktname |
2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molekularformel |
C13H15BF4O2 |
Molekulargewicht |
290.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
